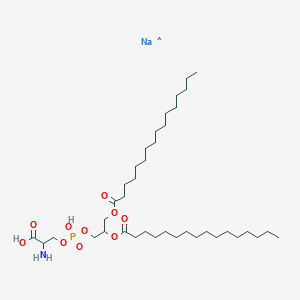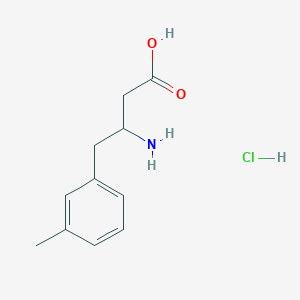
(1R)-1-(3,4-diethoxyphenyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3,4-diethoxyphenyl)ethanamine is an organic compound characterized by the presence of a phenyl ring substituted with two ethoxy groups and an ethanamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-diethoxyphenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-diethoxybenzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step forms the ethanamine side chain.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (1R)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-1-(3,4-diethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanamine side chain.
Substitution: The ethoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of catalysts.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields modified ethanamine derivatives.
Substitution: Results in phenyl derivatives with different substituents.
科学研究应用
(1R)-1-(3,4-diethoxyphenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism by which (1R)-1-(3,4-diethoxyphenyl)ethanamine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The ethoxy groups and ethanamine side chain play crucial roles in binding to these targets, influencing biological pathways and resulting in various physiological effects.
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with a carboxylic acid group instead of an ethanamine side chain.
3,4-Dimethoxyphenylacetonitrile: Contains a nitrile group instead of an ethanamine side chain.
Uniqueness
(1R)-1-(3,4-diethoxyphenyl)ethanamine is unique due to its specific substitution pattern and chiral center, which confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C12H19NO2 |
|---|---|
分子量 |
209.28 g/mol |
IUPAC 名称 |
(1R)-1-(3,4-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-11-7-6-10(9(3)13)8-12(11)15-5-2/h6-9H,4-5,13H2,1-3H3/t9-/m1/s1 |
InChI 键 |
OXUSXEBIIDKQFW-SECBINFHSA-N |
手性 SMILES |
CCOC1=C(C=C(C=C1)[C@@H](C)N)OCC |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(C)N)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


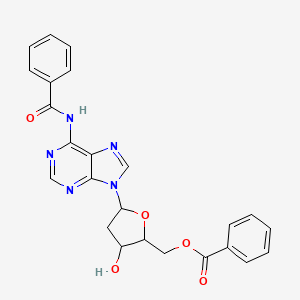
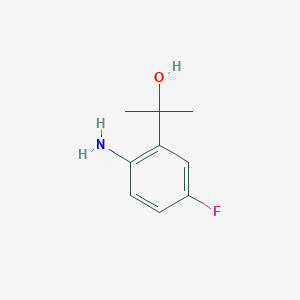
![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)
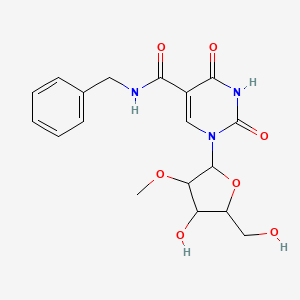

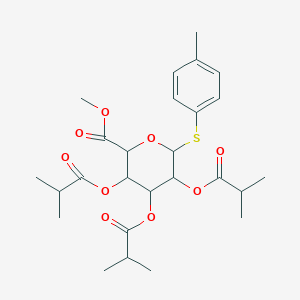



![(1R,5R,11aS)-methyl 8-oxooctahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxylate](/img/structure/B12096852.png)
![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-2-yl)ethanol;dihydrochloride](/img/structure/B12096856.png)

